5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a 2-(2-methoxyethoxy)ethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a candidate for various therapeutic uses.
Research indicates that 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one exhibits various biological activities, including:
The synthesis of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one typically involves multi-step synthetic routes. Common methods include:
5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one holds promise in various applications:
Interaction studies involving 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one focus on its binding affinity to biological targets. Key findings include:
Several compounds share structural similarities with 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one. A comparison reveals unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-2-methoxypyridine | C6H8N2O | Lacks the ethyl side chain, simpler structure |
| 4-Amino-N-(pyridin-3-yl)benzamide | C12H12N4O | Contains a benzamide moiety, different activity profile |
| 6-Methylpyridin-3-amine | C7H9N | Simpler pyridine derivative, less functional diversity |
These comparisons highlight the distinctiveness of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one in terms of its complex structure and potential multifaceted biological activities.